REACTION_CXSMILES
|
[NH2:1][CH:2]([C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([Cl:12])[C:7]=1[Cl:13])[C:3](O)=[O:4].B.C1COCC1.[OH-].[Na+]>>[NH2:1][CH:2]([C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([Cl:12])[C:7]=1[Cl:13])[CH2:3][OH:4] |f:1.2,3.4|
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Name
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|
Quantity
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1 g
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Type
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reactant
|
Smiles
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NC(C(=O)O)C1=C(C(=CC=C1)Cl)Cl
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Name
|
|
Quantity
|
18.18 mL
|
Type
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reactant
|
Smiles
|
B.C1CCOC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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For work-up, pieces of ice were added
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Type
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EXTRACTION
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Details
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extracted three times with tert-butyl methyl ether
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic phases were dried over sodium sulphate
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
|
freed from the solvent on a rotary evaporator
|
Type
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CUSTOM
|
Details
|
Drying in an HV
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Name
|
|
Type
|
product
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Smiles
|
NC(CO)C1=C(C(=CC=C1)Cl)Cl
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |